Vernolate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-propyl N,N-dipropylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUGPJPKMAEJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)SCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024376 | |

| Record name | Vernolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a sweet mild odor of garlic; Technical product is clear yellow liquid; [HSDB] Clear liquid; [MSDSonline] | |

| Record name | Vernolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

149-150 °C at 30 mm Hg | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

252 °F 0C /TECHNICAL/ | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with common organic solvents, e.g. xylene, methyl isobutyl ketone, kerosene, acetone, ethanol, In water, 90 mg/L at 25 °C | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.952 at 20 °C/20 °C | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.04X10-2 mm Hg at 25 °C | |

| Record name | Vernolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

1929-77-7 | |

| Record name | S-Propyl dipropylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-propyl dipropylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E78ZFF4KQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vernolate's Mode of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate, a selective thiocarbamate herbicide, has been utilized in agriculture for the control of grassy and broadleaf weeds. Its efficacy lies in its ability to disrupt critical biochemical pathways within susceptible plant species, primarily targeting lipid biosynthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's herbicidal activity, with a focus on its impact on fatty acid elongation. The information presented herein is intended to support research and development efforts in herbicide science and plant biochemistry.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound and other thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential precursors for the production of various critical components for plant survival, including:

-

Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.

-

Suberin: A complex polymer found in cell walls, particularly in roots, that acts as a barrier to water and solute movement.

-

Sphingolipids: A class of lipids that are important components of cellular membranes.

By inhibiting the elongation of fatty acids beyond 18 carbons, this compound disrupts the synthesis of these vital compounds, leading to a cascade of detrimental effects on the plant.

The Role of Sulfoxidation

Evidence suggests that thiocarbamate herbicides like this compound are not directly active but require metabolic activation in the plant. The primary activation step is believed to be sulfoxidation, where the sulfur atom in the this compound molecule is oxidized to a sulfoxide (B87167).[1] This this compound sulfoxide is thought to be the actual inhibitor of the fatty acid elongase enzymes.

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway affected by this compound and a general experimental workflow for investigating its mode of action.

Quantitative Data on Thiocarbamate Inhibition

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related thiocarbamate herbicides provide valuable insights into the effective concentrations for VLCFA synthesis inhibition.

| Herbicide | Plant Species | Effective Concentration for Significant Inhibition of VLCFA Synthesis | Reference |

| Pebulate | Barley (Hordeum vulgare), Wild Oats (Avena ludoviciana) | ≥ 25 µM | [1] |

Note: This data for pebulate, a structurally similar thiocarbamate, suggests a likely effective concentration range for this compound's inhibitory activity.

For comparison, the inhibitory activities of other herbicides that target VLCFA synthesis, such as chloroacetamides, have been quantified using the pI50 value (the negative logarithm of the half-maximal inhibitory concentration, IC50).

| Herbicide (Chloroacetamide) | Target Enzyme (Fatty Acid Elongase) | pI50 |

| Flufenacet (B33160) | FAE1 | 7.0 |

This pI50 value for flufenacet on a specific fatty acid elongase (FAE1) indicates an IC50 of 10⁻⁷ M, or 0.1 µM. This demonstrates the high potency of herbicides targeting this pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the mode of action of this compound and other VLCFA synthesis inhibitors.

Protocol 1: In Vivo Inhibition of VLCFA Synthesis

Objective: To determine the effect of this compound on the synthesis of VLCFAs in whole plants or plant tissues.

Materials:

-

Seeds of a susceptible plant species (e.g., barley, cucumber).

-

This compound stock solution.

-

Growth medium (e.g., Hoagland's solution).

-

Radiolabeled precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]malonyl-CoA.

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

Reagents for transmethylation to form fatty acid methyl esters (FAMEs).

-

Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Plant Growth: Germinate and grow seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Herbicide Treatment: Transfer seedlings to a hydroponic system or treat leaf discs with a series of this compound concentrations (e.g., 0, 1, 10, 25, 50, 100 µM).

-

Radiolabeling: After a pre-incubation period with the herbicide, introduce the radiolabeled precursor to the treatment solution for a defined period (e.g., 2-4 hours).

-

Lipid Extraction: Harvest the plant tissue, quench metabolic activity (e.g., by flash-freezing in liquid nitrogen), and extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

-

Fatty Acid Derivatization: Saponify the lipid extract and methylate the fatty acids to produce FAMEs.

-

Analysis: Analyze the FAMEs by radio-GC to separate and quantify the radiolabeled fatty acids. The amount of radioactivity incorporated into VLCFAs (C20 and longer) is compared between control and treated samples.

-

Data Analysis: Calculate the percentage of inhibition of VLCFA synthesis for each this compound concentration and determine the IC50 value.

Protocol 2: Analysis of Cuticular Wax Composition

Objective: To assess the impact of this compound treatment on the composition and quantity of epicuticular waxes.

Materials:

-

This compound-treated and control plants.

-

Solvents for wax extraction (e.g., chloroform, hexane).

-

Internal standard (e.g., n-tetracosane).

-

Derivatizing agent (e.g., BSTFA for silylation of alcohols and fatty acids).

-

Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Wax Extraction: Immerse the aerial parts of the plants in the extraction solvent for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes. Add an internal standard to the extract for quantification.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Derivatization: Derivatize the wax components to increase their volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized wax sample into the GC-MS. The different wax components (alkanes, primary alcohols, fatty acids, etc.) will be separated based on their retention times and identified by their mass spectra.[3][4]

-

Quantification: Quantify the individual wax components by comparing their peak areas to that of the internal standard.

-

Data Analysis: Compare the total wax load and the relative abundance of different wax classes and homologous series between control and this compound-treated plants.

Conclusion

This compound's herbicidal activity is primarily attributed to its inhibition of very-long-chain fatty acid synthesis, a process crucial for the formation of protective cuticular waxes and other essential plant components. This disruption of lipid metabolism leads to increased water loss, impaired growth, and ultimately, the death of susceptible plants. The active form of the herbicide is likely its sulfoxide metabolite, which targets the fatty acid elongase enzyme complex in the endoplasmic reticulum. Further research to elucidate the precise binding site and inhibitory kinetics of this compound sulfoxide on specific fatty acid elongase isoforms will provide a more detailed understanding of its mode of action and may inform the development of novel herbicides with improved efficacy and selectivity.

References

- 1. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

Vernolate's Mechanism of Action: A Technical Guide to Lipid Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernolate, a thiocarbamate herbicide, primarily exerts its phytotoxic effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This disruption of lipid biosynthesis leads to a cascade of downstream effects, ultimately impairing the formation of essential plant components like cuticular waxes and suberin, which are critical for protecting the plant from environmental stressors. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action, focusing on its role as a lipid synthesis inhibitor. It includes a summary of the available quantitative data for related compounds, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a member of the thiocarbamate class of herbicides, which are known to interfere with several plant processes, including the biosynthesis of fatty acids and lipids.[1] Unlike other classes of lipid synthesis inhibitors that target acetyl-CoA carboxylase (ACCase), thiocarbamates, including this compound, act on the fatty acid elongation system. This specific mode of action leads to a reduction in the production of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more. These VLCFAs are crucial precursors for the synthesis of cuticular waxes, suberin, and other essential lipid-derived molecules that form protective barriers on the plant surface. The inhibition of VLCFA synthesis is considered a key factor in the herbicidal activity of thiocarbamates.[2]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary molecular target of this compound and other thiocarbamate herbicides is the fatty acid elongase (FAE) complex, which is responsible for the stepwise addition of two-carbon units to a growing fatty acid chain. It is widely believed that thiocarbamates are bioactivated in planta to their sulfoxide (B87167) derivatives, which are the more potent inhibitory molecules.[2]

The proposed mechanism involves the covalent interaction of the thiocarbamate sulfoxide with sulfhydryl groups of key enzymes within the FAE complex. This binding incapacitates the enzymes, thereby blocking the elongation of fatty acids beyond C18. The consequence is a depletion of VLCFAs, which are essential for the synthesis of various vital plant components.

Affected Metabolic Pathway

The inhibition of VLCFA synthesis by this compound directly impacts the pathway responsible for producing precursors for cuticular waxes, suberin, and certain membrane lipids. A simplified representation of this pathway and the point of inhibition is depicted below.

Caption: Inhibition of the Fatty Acid Elongase (FAE) complex by this compound sulfoxide.

Quantitative Data on Lipid Synthesis Inhibition

| Herbicide | Plant Species | Assay Type | Effective Concentration | Reference |

| Pebulate and its sulfoxide | Barley (Hordeum vulgare) and Wild Oats (Avena ludoviciana) | In vivo lipid metabolism | >= 25 µM | [2] |

This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effects of this compound on VLCFA synthesis.

In Vivo Analysis of VLCFA Synthesis Inhibition in Seedlings

This protocol is adapted from studies on thiocarbamate herbicides and is suitable for determining the effect of this compound on the overall lipid profile of a plant.

Objective: To quantify the changes in the VLCFA profile of seedlings upon treatment with this compound.

Materials:

-

Seeds of a susceptible plant species (e.g., barley, wild oats)

-

This compound stock solution in a suitable solvent (e.g., acetone)

-

Growth medium (e.g., Hoagland solution)

-

Radiolabeled precursor (e.g., [1-¹⁴C]acetate)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Reagents for fatty acid methylation (e.g., methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Seed Germination and Growth: Germinate seeds in a suitable medium and grow the seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Herbicide Treatment: Treat the seedlings with a range of this compound concentrations. A control group should be treated with the solvent alone.

-

Radiolabeling: Introduce a radiolabeled precursor, such as [1-¹⁴C]acetate, to the growth medium to track de novo fatty acid synthesis.

-

Lipid Extraction: Harvest the plant tissue, and extract the total lipids using a method such as the Bligh and Dyer procedure.

-

Fatty Acid Methylation: Transesterify the lipid extract to produce fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species.

-

Data Analysis: Compare the fatty acid profiles of the this compound-treated and control plants, paying close attention to the relative abundance of VLCFAs.

Caption: Workflow for in vivo analysis of VLCFA synthesis inhibition.

Heterologous Expression of Fatty Acid Elongase in Yeast for In Vitro Inhibition Studies

This protocol allows for the direct assessment of this compound's effect on a specific fatty acid elongase enzyme.

Objective: To determine the inhibitory activity of this compound on a plant fatty acid elongase expressed in a yeast system.

Materials:

-

Yeast strain (e.g., Saccharomyces cerevisiae)

-

Yeast expression vector (e.g., pYES2)

-

cDNA of the target fatty acid elongase gene

-

Yeast transformation reagents

-

Yeast growth media (selective and induction media)

-

This compound stock solution

-

Materials for fatty acid analysis as described in Protocol 4.1.

Procedure:

-

Gene Cloning: Clone the coding sequence of the plant fatty acid elongase into the yeast expression vector.

-

Yeast Transformation: Transform the yeast with the expression construct.

-

Protein Expression: Grow the transformed yeast in a selective medium and then induce protein expression by transferring to an induction medium.

-

Herbicide Treatment: Add this compound to the yeast culture at various concentrations during the induction phase.

-

Fatty Acid Analysis: Harvest the yeast cells, extract lipids, and analyze the fatty acid composition by GC-MS.

-

Data Analysis: Compare the fatty acid profiles of yeast expressing the elongase with and without this compound treatment to determine the extent of inhibition.

Concluding Remarks

This compound's herbicidal activity is intrinsically linked to its ability to inhibit the synthesis of very-long-chain fatty acids. By targeting the fatty acid elongase complex, this compound disrupts the production of essential components for plant survival, such as cuticular waxes. While the precise quantitative details of this compound's interaction with the FAE complex require further investigation, the methodologies outlined in this guide provide a robust framework for such studies. A deeper understanding of this mechanism of action can aid in the development of more effective and selective herbicides and in managing the evolution of herbicide resistance.

References

Unraveling the Microbial Hitchhikers: A Technical Guide to Vernolate's Metabolic Fate in Soil

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the thiocarbamate herbicide vernolate for weed control in agriculture has raised pertinent questions about its environmental persistence and ultimate fate. The metabolic machinery of soil microorganisms plays a pivotal role in the detoxification of this compound. This technical guide provides an in-depth exploration of the metabolic pathways of this compound degradation by soil microorganisms, with a focus on the enzymatic processes, intermediate metabolites, and the experimental methodologies used to elucidate these complex interactions.

Core Metabolic Pathways: A Microbial Perspective

The biodegradation of this compound, S-propyl dipropylthiocarbamate, in soil is predominantly a microbial process. While a complete, universally accepted pathway is still under investigation, research on structurally similar thiocarbamate herbicides, particularly in actinomycetes like Rhodococcus, has illuminated the key initial steps. The primary mechanism involves an oxidative attack on the N-alkyl groups, followed by further enzymatic modifications.

Two main initial pathways have been proposed for thiocarbamate herbicides:

-

Sulfoxidation: The sulfur atom of the thiocarbamate is oxidized to form this compound sulfoxide. This is often a critical initial step in the detoxification process.

-

N-dealkylation: One of the two N-propyl groups is removed. This reaction is catalyzed by a cytochrome P-450 monooxygenase system. The resulting aldehyde is then likely oxidized to a carboxylic acid by an aldehyde dehydrogenase.[1][2][3][4][5]

Following these initial steps, further degradation of the molecule is expected to occur, leading to the breakdown of the carbamate (B1207046) ester bond and eventual mineralization to carbon dioxide, water, and inorganic nutrients.

Key Enzymatic Players in this compound Degradation

The microbial enzymatic arsenal (B13267) responsible for this compound breakdown is diverse. Based on studies of related thiocarbamates, the following enzyme classes are of primary importance:

-

Cytochrome P-450 Monooxygenases: These enzymes are crucial for the initial N-dealkylation of the dipropylamino group of this compound.[1][2][3][4][5] In Rhodococcus sp. strain NI86/21, a specific cytochrome P-450 system has been identified as inducible by the thiocarbamate herbicide EPTC.[1][2][3][4][5]

-

Aldehyde Dehydrogenases: Following N-dealkylation, the resulting propionaldehyde (B47417) is oxidized to propionic acid by NAD+-dependent aldehyde dehydrogenases.[1][2][3][4][5]

-

Hydrolases: Carbamate hydrolases are expected to play a role in cleaving the ester bond of this compound or its metabolites, although specific hydrolases for this compound have not yet been fully characterized.

-

Nonheme Haloperoxidases: Interestingly, a nonheme haloperoxidase has been found to be induced by thiocarbamate herbicides in Rhodococcus erythropolis NI86/21, suggesting a potential role in the detoxification process, although its precise function in the metabolic pathway remains to be elucidated.[6][7]

Visualizing the Metabolic Journey

To illustrate the proposed initial stages of this compound metabolism in soil microorganisms, the following signaling pathway diagram has been generated using Graphviz.

Caption: Proposed initial metabolic pathways of this compound in soil microorganisms.

Quantitative Insights into this compound Degradation

The persistence of this compound in soil is a critical factor for its environmental risk assessment. The half-life (T₁/₂) of thiocarbamate herbicides in soil is generally considered to be relatively short, typically ranging from 1 to 4 weeks.[8] Microbial degradation is the primary mechanism for their disappearance from the soil environment.[8]

Table 1: Degradation of Thiocarbamate Herbicides in Soil

| Herbicide | Soil Type | Half-life (weeks) | Primary Degradation Mechanism | Reference |

| EPTC | Silt Loam | ~1-2 | Microbial Degradation | --INVALID-LINK-- |

| Butylate | Silt Loam | ~2-3 | Microbial Degradation | --INVALID-LINK-- |

| This compound | Silt Loam | ~1-2 | Microbial Degradation | --INVALID-LINK-- |

Experimental Protocols for Studying this compound Degradation

Elucidating the metabolic pathways of this compound requires robust experimental designs. Below are detailed methodologies for key experiments.

Protocol 1: Soil Incubation Study for this compound Degradation Kinetics

This protocol outlines a laboratory experiment to determine the degradation rate of this compound in soil.

1. Soil Collection and Preparation:

- Collect topsoil (0-15 cm) from a field with no recent history of thiocarbamate herbicide application.

- Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

- Determine the soil's physicochemical properties (pH, organic matter content, texture, and moisture content).

- Adjust the soil moisture to 60-70% of its water-holding capacity and pre-incubate for 7 days at 25°C in the dark to stabilize microbial activity.

2. Treatment Application:

- Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).

- Apply the this compound solution to the pre-incubated soil to achieve a final concentration relevant to field application rates.

- Thoroughly mix the soil to ensure uniform distribution of the herbicide. A control group treated only with the solvent should be prepared.

3. Incubation:

- Place a known amount of treated soil (e.g., 50 g) into individual microcosms (e.g., glass jars).

- Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

- Maintain aerobic conditions by ensuring adequate air exchange. The moisture content should be monitored and maintained throughout the experiment.

4. Sampling and Extraction:

- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample triplicate microcosms for each treatment.

- Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane).

- The extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).

5. Analysis:

- Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of this compound and identification of its metabolites.

- Calculate the half-life (T₁/₂) of this compound using first-order decay kinetics.

A[label="1. Soil Collection\n& Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. This compound\nApplication", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="3. Incubation\n(Controlled Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="4. Time-course\nSampling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="5. Solvent\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="6. GC-MS / HPLC-MS/MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="7. Data Analysis\n(Half-life Calculation)", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Experimental workflow for a this compound soil degradation study.

Protocol 2: Identification of this compound Metabolites using GC-MS

This protocol focuses on the analytical methodology for identifying this compound and its degradation products.

1. Sample Preparation:

- Concentrate the soil extracts obtained from Protocol 1 under a gentle stream of nitrogen.

- For GC-MS analysis, derivatization of polar metabolites may be necessary to increase their volatility. Common derivatizing agents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

2. GC-MS Conditions:

- Gas Chromatograph: Use a capillary column suitable for pesticide analysis (e.g., HP-5MS).

- Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure separation of all compounds.

- Injector: Operate in splitless mode to maximize sensitivity.

- Mass Spectrometer: Operate in full scan mode to acquire mass spectra of all eluting compounds. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.

3. Metabolite Identification:

- Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST, Wiley).

- Confirm the identity of potential metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.

- For novel metabolites, high-resolution mass spectrometry can be employed to determine the elemental composition.

Future Directions

While significant progress has been made in understanding the microbial degradation of thiocarbamate herbicides, further research is needed to fully elucidate the complete metabolic pathway of this compound in a wider range of soil microorganisms. The application of advanced molecular techniques, such as metagenomics, metatranscriptomics, and metaproteomics, will be instrumental in identifying the specific genes and enzymes involved in the entire degradation process, from the parent compound to its complete mineralization. This knowledge is not only crucial for environmental risk assessment but also opens avenues for developing bioremediation strategies for contaminated sites.

References

- 1. Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Thiocarbamate herbicide-inducible nonheme haloperoxidase of Rhodococcus erythropolis NI86/21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiocarbamate herbicide-inducible nonheme haloperoxidase of Rhodococcus erythropolis NI86/21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.ucanr.edu [my.ucanr.edu]

An In-depth Technical Guide to the Identification of Vernolate Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate, a thiocarbamate herbicide, is subject to degradation in the environment through various biotic and abiotic processes. Understanding the resulting degradation products is crucial for assessing its environmental fate and potential toxicological impact. This technical guide provides a comprehensive overview of the identification of this compound degradation products, including detailed experimental protocols and data presentation.

Degradation Pathways of this compound

This compound primarily degrades through two main pathways: hydrolysis and sulfoxidation. Microbial activity in the soil is the main driver of its degradation, while hydrolysis occurs at a much slower rate. Photodegradation can also contribute to its breakdown.

Hydrolysis Pathway

Hydrolysis of the thiocarbamate ester linkage in this compound leads to the formation of dipropylamine (B117675) and propyl mercaptan. This process can be influenced by soil pH and moisture content.

Sulfoxidation Pathway

Oxidation of the sulfur atom in this compound results in the formation of this compound sulfoxide. This transformation is a common metabolic pathway for thiocarbamate herbicides in both soil microorganisms and mammals.[1]

Identified Degradation Products

The primary degradation products of this compound that have been identified are:

-

Dipropylamine: A secondary amine formed through the hydrolysis of the carbamothioate bond.

-

Propyl Mercaptan: A thiol compound also resulting from the hydrolysis of this compound.

-

This compound Sulfoxide: The product of the oxidation of the sulfur atom in the this compound molecule.

Table 1: Chemical Structures of this compound and its Major Degradation Products

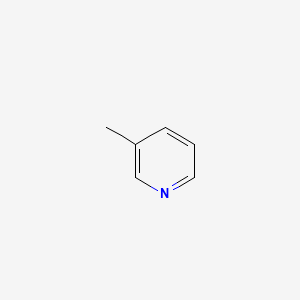

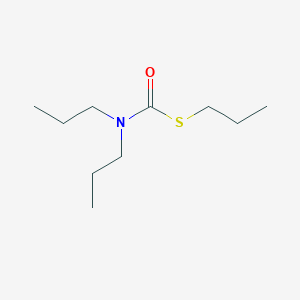

| Compound Name | Chemical Structure |

| This compound (S-propyl dipropylcarbamothioate) |

|

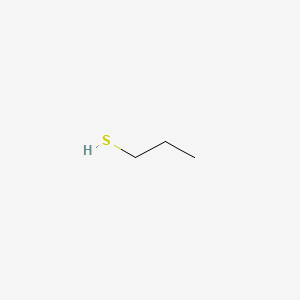

| Dipropylamine |

|

| Propyl Mercaptan |

|

| This compound Sulfoxide (S-propyl N,N-dipropylcarbamothioate S-oxide) | Inferred Structure: Similar to this compound with an oxygen atom double-bonded to the sulfur atom. |

Experimental Protocols

The following sections detail the methodologies for studying this compound degradation and identifying its degradation products.

Microbial Degradation Study in Soil

This protocol outlines a typical procedure for assessing the microbial degradation of this compound in a soil matrix.

1. Soil Collection and Preparation:

- Collect soil samples from a relevant agricultural field.

- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris.

- Determine the soil's physicochemical properties (pH, organic matter content, texture).

- Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

2. Incubation:

- Weigh a defined amount of prepared soil (e.g., 50 g) into individual incubation flasks.

- Fortify the soil samples with a known concentration of this compound solution.

- Prepare control samples (soil without this compound and sterilized soil with this compound) to differentiate between biotic and abiotic degradation.

- Incubate the flasks in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 60 days).

- Collect triplicate samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days).

3. Extraction of this compound and its Degradation Products:

- To each soil sample, add an appropriate extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and methanol).

- Shake the samples vigorously for a set time (e.g., 30 minutes) on a mechanical shaker.

- Centrifuge the samples to separate the soil particles from the solvent.

- Collect the supernatant (the extract).

- Concentrate the extract under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent for analysis.

Analytical Methodologies for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound and its degradation products.

1. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for 2 minutes.

-

Ramp 1: Increase to e.g., 180°C at a rate of 10°C/minute.

-

Ramp 2: Increase to e.g., 280°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Injection Mode: Splitless injection.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: Based on the retention time and comparison of the mass spectrum with reference standards or spectral libraries.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Example Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: e.g., 0.3 mL/minute.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometer Settings:

-

Multiple Reaction Monitoring (MRM) mode for targeted analysis of this compound and its expected degradation products.

-

Precursor and product ions for each analyte need to be optimized using authentic standards.

-

Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared with known concentrations of the standards.

-

Data Presentation

Quantitative data on the degradation of this compound and the formation of its products should be summarized in clear and concise tables.

Table 2: Hypothetical Degradation of this compound in Soil over Time

| Time (Days) | This compound Concentration (µg/g soil) | Dipropylamine Concentration (µg/g soil) | This compound Sulfoxide Concentration (µg/g soil) |

| 0 | 10.00 | 0.00 | 0.00 |

| 1 | 8.50 | 0.50 | 0.20 |

| 3 | 6.20 | 1.20 | 0.60 |

| 7 | 3.10 | 2.50 | 1.10 |

| 14 | 1.50 | 3.80 | 0.80 |

| 30 | 0.20 | 4.50 | 0.30 |

| 60 | < LOD | 4.60 | < LOD |

| LOD: Limit of Detection |

Visualization of Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the degradation pathways and experimental workflows.

References

Environmental Fate of Vernolate in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a thiocarbamate herbicide previously used for the selective control of grassy and broadleaf weeds in various crops. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for the development of environmentally safer agricultural practices. This technical guide provides an in-depth overview of the key processes governing the persistence and transformation of this compound in soil and water environments. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols for key studies are described. Visualizations of important pathways and workflows are provided to facilitate comprehension.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and transport in the environment.

| Property | Value | Reference |

| Molecular Formula | C10H21NOS | [1] |

| Molecular Weight | 203.34 g/mol | [1] |

| Water Solubility | 90 - 107 mg/L at 20-21 °C | [1][2] |

| Vapor Pressure | 1.0 x 10-2 mmHg at 25 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.84 at 20 °C | [3] |

| Henry's Law Constant | 3.1 x 10-5 atm-m³/mol (estimated) | [3] |

Table 1: Physicochemical Properties of this compound.

Environmental Fate in Soil

The fate of this compound in the soil is governed by a combination of biotic and abiotic processes, including microbial degradation, volatilization, and adsorption.

Soil Dissipation and Half-Life

The persistence of this compound in soil is generally low to moderate, with the half-life being significantly influenced by soil type, moisture, and temperature. Microbial activity is a primary driver of its degradation.[3] A summary of reported soil half-lives under various conditions is provided in Table 2.

| Soil Type | Conditions | Half-Life (t½) | Reference |

| Clay Soil | - | 10-12 days | [3] |

| Moist Loam | 21-27 °C | ~1.5 weeks | [3] |

| Regina Heavy Clay (4.0% OC, pH 7.5) | 25 °C, field capacity | 2-3 weeks | [3] |

| Weyburn Loam (6.5% OC, pH 7.0) | 25 °C, field capacity | 2-3 weeks | [3] |

| Sandy Loam | Aerobic | 40 days (1st phase), 139 days (2nd phase) | [3] |

| Typical Field Conditions | - | 12 days | [3] |

Table 2: Soil Dissipation Half-Life of this compound. OC = Organic Carbon content.

Adsorption and Mobility

The mobility of this compound in soil is influenced by its adsorption to soil particles, particularly organic matter. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior.[4] this compound is expected to have high to moderate mobility in soil.[3]

| Parameter | Value | Interpretation | Reference |

| Koc | 83 - 391 mL/g | High to Moderate Mobility | [3] |

Table 3: Soil Adsorption Coefficient of this compound.

Microbial Degradation

Microbial degradation is a major pathway for the dissipation of this compound in soil.[3] Soil microorganisms utilize this compound as a carbon and nitrogen source, breaking it down into simpler, less toxic compounds. The primary degradation products identified are a mercaptan, an amine, carbon dioxide, and isopropanol.[3] Repeated applications of this compound to the same soil can lead to enhanced degradation rates due to the adaptation of the microbial community.[3]

Volatilization

Due to its relatively high vapor pressure and moderate Henry's Law constant, volatilization from moist soil surfaces is an important dissipation pathway for this compound.[3] However, volatilization from dry soil surfaces is not expected to be significant.[3]

Environmental Fate in Water

In aquatic environments, the primary processes influencing the fate of this compound are volatilization, with hydrolysis and photolysis playing lesser roles.

Hydrolysis

This compound is generally stable to hydrolysis in the environment.[3] At a pH of 7 and a temperature of 40°C, a 50% loss was observed in 13 days.[3] It is considered stable in neutral media and relatively stable in acidic and alkaline conditions.[3]

| pH | Temperature (°C) | Half-Life (t½) | Reference |

| 7 | 40 | 13 days (for 50% loss) | [3] |

Table 4: Hydrolysis of this compound.

Photolysis

This compound is stable to photolysis in water.[3] Studies have shown it to be resistant to photolysis on a thin film of soil over a 30-day exposure period.[3]

Volatilization from Water

Based on its estimated Henry's Law constant, volatilization from water surfaces is expected to be an important fate process.[3] The estimated volatilization half-lives for a model river and a model lake are 45 hours and 18 days, respectively.[3]

Experimental Protocols

Terrestrial Field Dissipation Study

Objective: To determine the rate of dissipation of this compound in a specific soil type under field conditions.

Methodology:

-

Site Selection: Choose a site with well-characterized soil (e.g., sandy loam, clay loam) that is representative of typical agricultural use. The site should have no prior history of this compound application.

-

Plot Design: Establish replicate plots (e.g., 3-4) for both treated and untreated control groups in a randomized block design. Plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas.

-

Application: Apply this compound at a known rate, consistent with agricultural practices, using calibrated spray equipment.

-

Soil Sampling: Collect soil cores from multiple random locations within each plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application). The sampling depth should be sufficient to capture the vertical movement of the herbicide (e.g., 0-15 cm and 15-30 cm).

-

Sample Handling and Storage: Composite the soil cores for each plot and depth. Store samples frozen (e.g., -20°C) prior to analysis to prevent further degradation.

-

Residue Analysis: Extract this compound from the soil samples using an appropriate method (e.g., QuEChERS) and quantify the concentration using a validated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the dissipation half-life (DT50) by fitting the concentration data over time to a first-order or other appropriate kinetic model.

Analytical Method for this compound in Soil and Water

Objective: To quantify the concentration of this compound residues in soil and water samples.

Methodology (based on QuEChERS and GC-MS):

-

Sample Preparation:

-

Soil: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. Add water to moisten dry samples.

-

Water: Use a 10-15 mL aliquot of the water sample.

-

-

Extraction:

-

Add 10 mL of acetonitrile (B52724) to the sample tube.

-

Add internal standards.

-

Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation.

-

Shake vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove excess water).

-

Vortex and centrifuge.

-

-

Analysis:

-

Transfer the final extract into a vial for analysis.

-

Inject an aliquot into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set appropriate temperature programming for the oven, injector, and transfer line.

-

MS Conditions: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.

-

-

Quantification:

-

Generate a calibration curve using this compound standards of known concentrations.

-

Calculate the concentration of this compound in the original sample based on the peak area relative to the calibration curve and accounting for dilution and recovery factors.

-

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil, with microbial degradation and volatilization being the primary dissipation pathways. Its mobility in soil is expected to be high to moderate. In aquatic systems, volatilization is the most significant removal mechanism, while hydrolysis and photolysis are of minor importance. The information presented in this technical guide provides a comprehensive overview for researchers and scientists to understand and predict the environmental behavior of this compound. The detailed experimental protocols offer a foundation for conducting further research and monitoring studies.

References

Vernolate in Soybeans: A Technical Guide to Absorption, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of the herbicide vernolate in soybeans (Glycine max (L.) Merr.). The information is compiled from key scientific literature to support research and development in herbicide science and crop safety.

Quantitative Data on this compound Metabolism in Soybean Seedlings

The following tables summarize the key quantitative findings from studies on the metabolism of 14C-labeled this compound in soybean seedlings. These data illustrate the degradation of this compound to CO2 and its incorporation into various cellular fractions.

Table 1: Effect of Pretreatment with Non-labeled this compound on the Metabolism of 14C-Vernolate in Soybean Seedlings [1]

| Treatment | 14C this compound Metabolized to 14CO2 (µg) | 14C Incorporated into Ethanol (B145695) Soluble Compounds (µg) | 14C Incorporated into Alcohol Insoluble Residue (µg) |

| Water-germinated | 7.5 | 9.9 ± 0.6 | 3.6 ± 0.1 |

| This compound-germinated | 3.3 | 14.7 ± 0.8 | 1.50 ± 0.1 |

Table 2: Percent Incorporation of Radioactivity in Alcohol Soluble Metabolites from Soybean Seedlings [1]

| Time (hr) | Metabolite 1 (%) | Metabolite 2 (%) | Metabolite 3 (%) | Metabolite 4 (%) |

| 24 | 15.2 | 10.5 | 35.8 | 28.5 |

| 48 | 12.8 | 9.8 | 30.1 | 37.3 |

| 72 | 10.5 | 8.5 | 25.6 | 45.4 |

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for studying this compound metabolism in soybeans.

Plant Material and Growth Conditions

-

Germination: Six uniform soybean seeds are placed in a 50-ml beaker containing 10 g of Newberg sandy loam soil.[1] Seeds are fully covered with soil.

-

Herbicide Application: 14C-labeled this compound (S-propyl-l-14C dipropylthiocarbamate) is applied to the soil at a concentration of 5 ppm.[1]

-

Growth Environment: Studies are typically conducted in a greenhouse or controlled environment growth chamber to ensure reproducibility.

Radiolabeling and Sample Collection

-

Radiolabeling: 14C-labeled this compound is used to trace the absorption, translocation, and metabolism of the herbicide.[1][2]

-

Pretreatment: For some experiments, seeds are germinated for 48 hours between filter paper moistened with either water or a 5 ppm non-radioactive this compound solution before being transferred to the soil containing 14C-vernolate.[1]

-

Harvesting: Seedlings are harvested at various time points (e.g., 24, 48, 72 hours) to analyze the distribution and metabolism of the herbicide.[1]

Analysis of this compound and its Metabolites

-

CO2 Trapping: The degradation of this compound to CO2 is measured by trapping the evolved 14CO2.[1][2]

-

Solvent Extraction: Plant tissues are extracted with ethanol to separate soluble metabolites from insoluble residues.[1]

-

Chromatography: Paper chromatography is used to separate and identify the different ethanol-soluble metabolites.[1][2]

-

Radioactivity Measurement: The amount of radioactivity in CO2, ethanol extracts, and insoluble residues is quantified using techniques like liquid scintillation counting.[3][4]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic fate of this compound in soybeans.

Caption: Experimental workflow for studying this compound metabolism in soybeans.

Caption: Metabolic fate of this compound in soybean seedlings.

Discussion

Absorption and Translocation

This compound is readily absorbed by soybean seedlings, and once absorbed, it is quickly translocated to the aerial parts of the plant.[1] The concentration of the unchanged herbicide in plant tissues decreases rapidly after reaching its peak, indicating a fast rate of metabolism.[1]

Metabolism

The metabolism of this compound in soybean seedlings is dependent on the age of the seedlings.[1][2] The primary metabolic pathway involves the degradation of the this compound molecule, with the labeled carbon at the propyl-1-C position being oxidized to CO2.[1] Additionally, this compound is converted into at least two major and two minor ethanol-soluble metabolites.[1][2] Time-course studies suggest a conversion of one metabolite to another (Metabolite 3 to Metabolite 4) over time.[2]

Pretreatment of soybean seedlings with non-labeled this compound was found to reduce the catabolic oxidation of 14C-vernolate to 14CO2 and decrease its incorporation into cellular structures (alcohol-insoluble residue).[1][2] This pretreatment led to a corresponding increase in the amount of ethanol-soluble metabolites.[1] This suggests that prior exposure to this compound may alter the metabolic pathways or enzyme activity responsible for its degradation.

Conclusion

This technical guide summarizes the key findings and methodologies related to the absorption, translocation, and metabolism of this compound in soybeans. The provided quantitative data, experimental protocols, and visual diagrams offer a foundational understanding for researchers in the fields of herbicide science and plant biochemistry. The rapid metabolism of this compound in soybeans is a critical factor in its selectivity and efficacy. Further research could focus on identifying the specific enzymes and detailed signaling pathways involved in this compound metabolism to enhance crop safety and develop more effective weed management strategies.

References

- 1. The Metabolism of this compound-14C in Soybean Seedlings | Weed Science | Cambridge Core [cambridge.org]

- 2. The Metabolism of this compound-14C in Soybean Seedlings | Weed Science | Cambridge Core [resolve.cambridge.org]

- 3. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]

- 4. researchgate.net [researchgate.net]

Toxicological Profile of Vernolate: A Technical Guide for Researchers

Executive Summary: Vernolate is a selective thiocarbamate herbicide primarily used for controlling grassy and broadleaf weeds in crops such as soybeans and peanuts.[1][2] Its mode of action in target plants is the inhibition of lipid synthesis.[3] As with any agrochemical, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicological effects of this compound on various non-target organisms, including mammalian, avian, and aquatic species. It consolidates quantitative toxicity data, details relevant experimental methodologies, and illustrates key metabolic and experimental pathways to support researchers, scientists, and drug development professionals.

Toxicological Effects on Mammalian Species

This compound exhibits moderate acute oral toxicity in mammalian models. The primary mechanism of action appears to be distinct from its herbicidal activity, with evidence pointing towards the inhibition of key enzymes involved in detoxification pathways.

Quantitative Mammalian Toxicity Data

The following table summarizes the key quantitative toxicity values for this compound in common laboratory animal models.

| Metric | Species | Route | Value | Source |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | >1500 - 1780 mg/kg | [1][3] |

| LD₅₀ (Lethal Dose, 50%) | Rabbit | Dermal (Percutaneous) | >5000 mg/kg | [1] |

| NOEL (No-Observed-Effect Level) | Rat | Dietary (Short-term) | 32 mg/kg | [3] |

| NOEL (No-Observed-Effect Level) | Rabbit | Oral (Maternal & Developmental) | 200 mg/kg/day | [1] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are summaries of protocols for key mammalian experiments.

Developmental Toxicity Study in Rabbits:

-

Objective: To determine the potential for this compound to cause adverse effects on pregnant females and their developing offspring.

-

Methodology: Technical grade this compound (97% purity) was administered to groups of 21-22 pregnant rabbits via oral gavage.[1] Dosing occurred daily from day 6 through day 21 of gestation.[1] The dosage groups were 0 (vehicle control, corn oil), 2, 20, and 200 mg/kg/day.[1] Throughout the study, maternal animals were observed for clinical signs of toxicity, body weight changes, and food consumption. At the end of the gestation period, does were euthanized, and a detailed examination of uterine contents was performed. Fetuses were examined for external, visceral, and skeletal abnormalities.

-

Results: No adverse effects or toxicity were observed in either the maternal animals or the developing fetuses at any dose tested, leading to the establishment of a maternal and developmental NOEL of 200 mg/kg/day.[1]

Mechanism of Action and Metabolism

In mammals, this compound's toxicity is not related to lipid synthesis but rather to its metabolism. Thiocarbamates can be absorbed through the skin, mucous membranes, and the gastrointestinal and respiratory tracts.[1] They are generally eliminated rapidly.[1]

Two primary metabolic pathways have been proposed for thiocarbamates like this compound in mammals:

-

Sulfoxidation and Conjugation: The primary route involves the oxidation of the sulfur atom to a sulfoxide (B87167).[1] This reactive intermediate can then be conjugated with glutathione (B108866) (GSH). The resulting conjugate is further metabolized to a cysteine derivative and ultimately excreted as a mercapturic acid compound.[1]

-

Further Oxidation/Hydroxylation: The sulfoxide can be further oxidized to a sulfone. Alternatively, hydroxylation can occur, leading to compounds that enter the general carbon metabolic pool.[1]

A key toxicological hypothesis for this compound and other thiocarbamates is that their sulfoxide metabolites inhibit the mitochondrial enzyme aldehyde dehydrogenase (ALDH2) in the liver.[1] This inhibition could lead to a disulfiram-like reaction in individuals also exposed to ethanol.[1]

Ecotoxicology: Effects on Avian and Aquatic Life

This compound's potential impact on non-target wildlife is a key component of its environmental risk profile. It is considered relatively non-toxic to birds but slightly to moderately toxic to aquatic organisms.

Avian Toxicity

Studies indicate a low level of acute toxicity for this compound in avian species.

| Metric | Species | Value | Test Conditions | Source |

| LD₅₀ (Acute) | Colinus virginianus (Bobwhite Quail) | >14,500 mg/kg | Oral gavage | [3] |

| LC₅₀ (Dietary) | Colinus virginianus (Bobwhite Quail) | 12,000 ppm | 7-day feed treatment (Technical Grade) | [2] |

| LC₅₀ (Dietary) | Colinus virginianus (Bobwhite Quail) | 14,500 ppm | 7-day feed treatment (this compound 6E) | [2] |

Experimental Protocol: Avian Dietary LC₅₀ Study

-

Objective: To determine the concentration of this compound in feed that is lethal to 50% of a test bird population over a defined period.

-

Methodology: Based on standard protocols (e.g., OECD 205), groups of young birds (e.g., Bobwhite quail) are fed a diet containing various concentrations of the test substance for a period of five days. This is followed by a recovery period of at least three days on a normal diet. The study cited for this compound involved a 7-day feed treatment.[2] Observations of mortality and clinical signs of toxicity are made daily. Body weight and food consumption are measured at the beginning and end of the exposure period. The LC₅₀ is calculated based on the observed mortality at the different dietary concentrations.

Aquatic Toxicity

This compound demonstrates a higher level of toxicity to aquatic organisms compared to terrestrial species, with invertebrates being particularly sensitive.

| Metric | Species | Value | Test Conditions | Source |

| LC₅₀ (96-hour) | Oncorhynchus mykiss (Rainbow Trout) | 4.3 mg/L (active ingredient) | Static or flow-through | [2] |

| LC₅₀ (96-hour) | Oncorhynchus mykiss (Rainbow Trout) | 9.6 mg/L (technical grade) | Static or flow-through | [2] |

| LC₅₀ (48-hour) | Cypridopsis vidua (Ostracod) | 0.25 mg/L | Static bioassay, 21°C | [1] |

Experimental Protocol: Aquatic Invertebrate Acute Immobilisation Test (e.g., Ostracod)

-

Objective: To determine the concentration of a substance that causes immobilisation in 50% of the test invertebrates (EC₅₀) over a 48-hour period. The study cited for Cypridopsis vidua determined the LC₅₀.[1]

-

Methodology: A static bioassay was conducted without aeration at 21°C in water with a hardness of 272 ppm as calcium carbonate.[1] Mature ostracods were exposed to a series of concentrations of technical this compound (97.7%).[1] The number of dead or immobile organisms was recorded at 24 and 48 hours. From these observations, the 48-hour LC₅₀ was calculated with a 95% confidence limit.[1]

References

An In-Depth Technical Guide to Vernolate: Chemical Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thiocarbamate herbicide vernolate. It details its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. This document also collates available information on its metabolism and applications in agriculture. A key feature of this guide is the inclusion of generalized experimental protocols for the analysis of this compound in environmental matrices and for the evaluation of its herbicidal efficacy, providing a foundational framework for researchers in the field.

Chemical Identity and Structure

This compound is the common name for S-propyl dipropylcarbamothioate, a selective soil-incorporated herbicide.[1] Its chemical identity is defined by the following identifiers:

-

IUPAC Name: S-propyl N,N-dipropylcarbamothioate[2]

-

CAS Number: 1929-77-7[1]

-

Molecular Formula: C₁₀H₂₁NOS[2]

-

Molecular Weight: 203.35 g/mol [2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | S-propyl N,N-dipropylcarbamothioate | [2] |

| CAS Number | 1929-77-7 | [1] |

| Molecular Formula | C₁₀H₂₁NOS | [2] |

| Molecular Weight | 203.35 g/mol | [2] |

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

This compound is a clear amber liquid with a slight aromatic odor.[3][4] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Color | Amber | [4] |

| Odor | Slight aromatic | [3] |

| Boiling Point | 149-150 °C at 30 mmHg | [3] |

| Density | 0.954 g/cm³ at 20 °C | [4] |

| Water Solubility | 90 - 107 mg/L at 20-21 °C | [4][5] |

| Vapor Pressure | 1.39 Pa at 25 °C | [5] |

| logP (Octanol-Water Partition Coefficient) | 3.84 | [5] |

| pKa | -1.19 (Predicted) | [4] |

Toxicological Profile

This compound is classified as a slightly toxic compound.[5] The following table summarizes key toxicological data.

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 1200 - 1900 mg/kg | [5] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >1955 mg/kg | [5] |

| Avian Acute Oral LC₅₀ | Bobwhite Quail | Oral (7-day feed) | 12,000 ppm | [5] |

| Aquatic LC₅₀ (96-hour) | Rainbow Trout | - | 4.3 - 9.6 mg/L | [5] |

| Aquatic LC₅₀ (96-hour) | Mosquito Fish | - | 14.5 ppm | [5] |

Mechanism of Action and Metabolism

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, it is known to be a selective soil-incorporated herbicide that is toxic to germinating broadleaf and grassy weeds.[5] It is absorbed by the roots and translocated to the stems and leaves, where it inhibits growth in the meristematic regions of grass leaves.[3][5] Some evidence suggests that thiocarbamate herbicides like this compound may inhibit the synthesis of ribonucleic acid (RNA) and protein in susceptible plants.[4] In mammals, it has been reported that this compound and other thiocarbamates can inhibit the low Km aldehyde dehydrogenase (ALDH2) in rat liver, likely via their sulfoxide (B87167) metabolites.[3]

Metabolism

This compound is metabolized in both plants and animals. In plants such as soybeans and peanuts, it is readily absorbed and rapidly metabolized to carbon dioxide and naturally occurring plant constituents.[5]

In mammals, the metabolism of thiocarbamates like this compound proceeds through two primary pathways:

-

Sulfoxidation and Glutathione Conjugation: The sulfur atom is oxidized to a sulfoxide, which is then conjugated with glutathione. This conjugate is further metabolized to a mercapturic acid derivative and excreted.[3]

-

Oxidation and Hydroxylation: The sulfoxide can be further oxidized to a sulfone, or the molecule can undergo hydroxylation, leading to compounds that enter the general carbon metabolic pool.[3]

The metabolic pathway of this compound can be visualized as follows:

Applications

This compound is used as a selective, soil-incorporated herbicide to control annual grasses and some broadleaf weeds in various crops.[5] Its primary applications include:

-

Soybeans

-

Peanuts

-

Sweet potatoes

-

Tobacco

Experimental Protocols

This section provides generalized experimental protocols for the analysis of this compound and the evaluation of its herbicidal efficacy. These are intended as a starting point for researchers, and specific parameters may need to be optimized for individual experimental conditions.

Synthesis of this compound (Conceptual)

Analytical Method for this compound in Soil by GC-MS (General Protocol)

This protocol outlines a general procedure for the extraction and analysis of this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized soil sample into a centrifuge tube.

-

Add 20 mL of acetonitrile (B52724) and shake vigorously for 1 hour.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 5 g of sodium chloride to the supernatant, vortex, and allow the layers to separate.

-

Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate:acetone 49:1 v/v) for GC-MS analysis.[2]

2. GC-MS Instrumental Conditions (Typical):

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: Restek RTX-VMS or Agilent DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness).

-

Carrier Gas: Helium.

-

Inlet Temperature: 240 °C.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977 or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: 35-300 amu.

Analytical Method for this compound in Water by LC-MS/MS (General Protocol)

This protocol provides a general method for the analysis of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Filter the water sample through a 0.7-µm glass fiber filter.

-

Pass 1 L of the filtered water through a C18 SPE cartridge at a flow rate of 20 mL/min.

-

Elute the cartridge with methanol (B129727) followed by a mixture of dichloromethane (B109758) and methanol.

-

Evaporate the eluate to near dryness and reconstitute in a mobile phase-compatible solvent.[1]

2. LC-MS/MS Instrumental Conditions (Typical):

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Column: ZORBAX Extend-C18 (2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Herbicide Efficacy Evaluation (General Protocol)

This protocol describes a general procedure for evaluating the efficacy of this compound on target weed species in a greenhouse setting.

1. Plant Material and Growth Conditions:

-

Collect seeds of the target weed species.

-

Sow the seeds in pots containing a suitable soil mix.

-

Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity).

2. Herbicide Application:

-

Apply this compound to the soil surface (pre-emergence) or to the foliage of young plants (post-emergence) at various concentrations.

-

Use a precision bench sprayer to ensure uniform application.

3. Data Collection and Analysis:

-

Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Evaluate parameters such as percent weed control (visual rating), plant height, and biomass (fresh and dry weight).

-

Compare the results to untreated control plants.

References

An In-depth Technical Guide to the History and Development of Vernolate as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolate is a selective soil-incorporated herbicide belonging to the thiocarbamate chemical class. Historically, it has been utilized for the control of germinating broadleaf and grassy weeds in various crops, most notably soybeans, peanuts, and sweet potatoes.[1] This technical guide provides a comprehensive overview of the history, development, mode of action, and key technical data related to this compound.

History and Development

The development of thiocarbamate herbicides was a significant advancement in chemical weed control. This compound, chemically known as S-propyl dipropylthiocarbamate, emerged as an effective tool for farmers. It was commercialized under various trade names, including Vernam®, Surpass®, and Reward®.[1] Its primary use pattern involves incorporation into the soil prior to planting to target weeds as they germinate.[2]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₀H₂₁NOS |

| Molecular Weight | 203.35 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 150 °C at 30 mmHg |

| Water Solubility | 90 mg/L at 20°C |

| Vapor Pressure | 0.01 mmHg at 25°C |

| LogP (Kow) | 3.84 |

Source: PubChem, AERU

Mode of Action

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. Specifically, it is believed to inhibit acyl-CoA elongases, enzymes crucial for the elongation of fatty acid chains beyond C18. These VLCFAs are essential components of surface lipids such as cutin and suberin, which form the plant's protective cuticle.